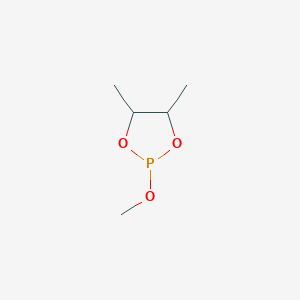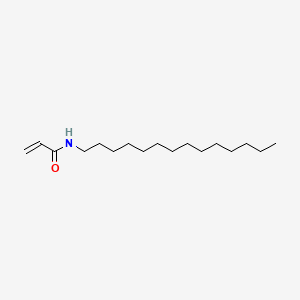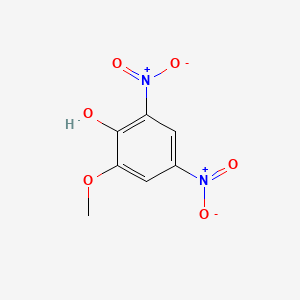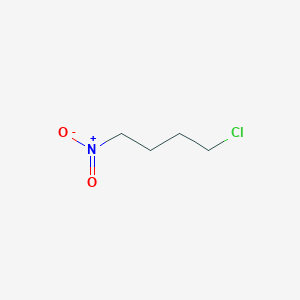
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane
Descripción general
Descripción
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is a cyclic phosphate compound with the molecular formula C5H11O3P. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane can be synthesized through the reaction of dimethyl phosphite with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclic phosphate ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as thiocyanatoalcohols, to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphates.
Common Reagents and Conditions
Thiocyanatoalcohols: Used in substitution reactions to yield thiophosphate derivatives.
Oxidizing Agents: Employed in oxidation reactions to convert the compound into its oxidized forms.
Major Products Formed
Substituted Phosphates: Formed through substitution reactions with nucleophiles.
Oxidized Phosphates: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane involves its ability to undergo ring-opening polymerization, leading to the formation of poly(phosphoester)s. These polymers can interact with biological systems due to their biocompatibility and degradability, making them suitable for various biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane: A related compound with a similar structure but different reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane: Another cyclic phosphate with distinct chemical properties and uses.
Uniqueness
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclic phosphates. Its ability to form biodegradable polymers makes it particularly valuable in biomedical and industrial applications .
Propiedades
IUPAC Name |
2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5(2)8-9(6-3)7-4/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVNGPSAQXCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OP(O1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297348 | |
| Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41821-87-8 | |
| Record name | NSC115667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














